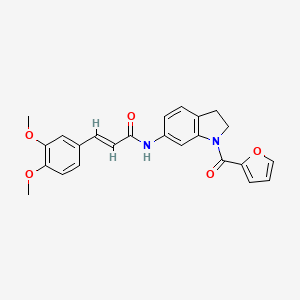

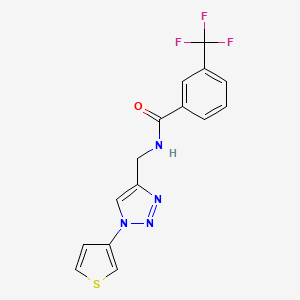

![molecular formula C18H17NO7S B2365259 methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate CAS No. 2034339-70-1](/img/structure/B2365259.png)

methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a sulfamoyl derivative, which means it contains a sulfamoyl group (-SO2NH2). Sulfamoyl derivatives are known for their wide range of biological activities and are used in various therapeutic agents .

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfamoyl derivatives are generally synthesized by treating secondary amines with sulfuryl fluoride (SO2F2) or sulfuryl chloride fluoride (SO2ClF) .Chemical Reactions Analysis

Sulfamoyl derivatives can participate in various chemical reactions. For example, they can undergo Chan–Lam coupling reactions with arylboronic acids for the synthesis of unsymmetrical N-arylsulfamides .Wissenschaftliche Forschungsanwendungen

Application in Perovskite Solar Cells

This compound, also known as MSTC, has been used to improve the performance and stability of perovskite solar cells . The sulfonyl and carbonyl groups in MSTC coordinate with the FAI precursor through chemical bonds, effectively suppressing inherent defects in the MSTC-FAI based device . This leads to enhanced photovoltaic performance . The power conversion efficiency (PCE) of the PSCs is increased from 19.19% to 22.14%, and the stability is also improved .

Use in Additive Engineering

MSTC, containing sulfonamides and carbonyl groups, is doped into a two-step precursor solution as an effective additive engineering strategy . This method enhances the performance of devices .

Synthesis of N-sulfamoyl Imines

The compound has been used in the synthesis of N-sulfamoyl imines . This method affords the N-sulfamoyl imines in short reaction times and high yields .

Copper-Catalyzed Coupling Reactions

MSTC has been used in copper-catalyzed coupling reactions with various boronic acids . Most of the boronic acids that were applied in the optimal conditions produced the desired products with good to excellent yields .

Wirkmechanismus

Biochemical Pathways

The compound could potentially be involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Eigenschaften

IUPAC Name |

methyl 3-[[5-(furan-2-yl)furan-2-yl]methylsulfamoyl]-4-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7S/c1-23-16-7-5-12(18(20)24-2)10-17(16)27(21,22)19-11-13-6-8-15(26-13)14-4-3-9-25-14/h3-10,19H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBWHQPLAKPDRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2365177.png)

![(4S,1R)-4-benzimidazolyl-7,8-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B2365183.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2365186.png)

![2-[4-(Adamantan-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-chloro-3-oxobutanenitrile](/img/structure/B2365192.png)

![3-((4-Bromophenyl)sulfonyl)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2365197.png)

![2-Methoxyethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2365199.png)